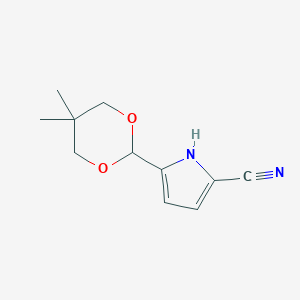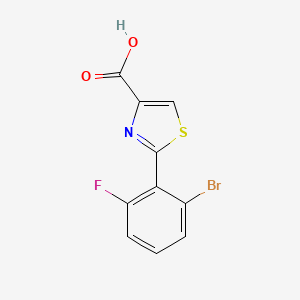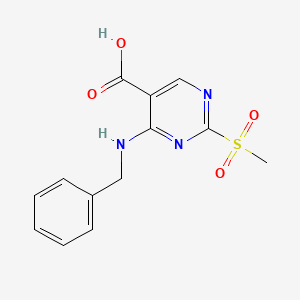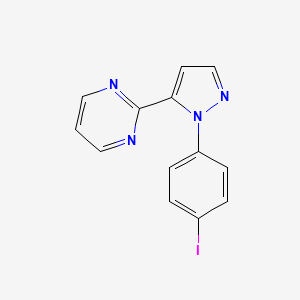
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a dioxane moiety and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 5,5-dimethyl-1,3-dioxane with a suitable pyrrole derivative under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) for bromination, followed by a nucleophilic substitution reaction to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane moiety may enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A simpler analog without the pyrrole and nitrile groups.
1H-pyrrole-2-carbonitrile: Lacks the dioxane moiety but retains the nitrile group.
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile is unique due to the combination of the dioxane ring, pyrrole ring, and nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-14-10(15-7-11)9-4-3-8(5-12)13-9/h3-4,10,13H,6-7H2,1-2H3 |
Clave InChI |
WPKAQVOERCMKIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC=C(N2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)



![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)


![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)

![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
